Fast Red KL Salt serves as a chromogenic agent in thin-layer chromatography (TLC) []. TLC is a technique for separating mixtures based on their polarity. During TLC, the sample mixture travels along a plate coated with a stationary phase. Different components in the mixture travel at varying distances based on their interaction with the stationary phase and the mobile solvent.
Fast Red KL Salt is an organic compound with the molecular formula and a molecular weight of 213.62 g/mol. It is classified as a diazonium salt, specifically known as 2-carbamoyl-5-methoxybenzenediazonium chloride. This compound is characterized by its bright red color, which makes it useful in various applications, particularly in histology and biochemistry as a chromogenic agent. Fast Red KL Salt is soluble in polar solvents such as water and methanol, owing to its ionic nature, and it is typically solid at room temperature .
Fast Red KL Salt has been shown to exhibit biological activity, particularly in its interaction with various biomolecules. It has been reported to have carcinogenic potential when interacting with certain tissues, highlighting the need for caution in its handling and application . Additionally, it plays a role in biochemical assays involving enzymes and proteins, making it valuable for research in proteomics and other fields.
The synthesis of Fast Red KL Salt typically involves:
Detailed methodologies can vary based on specific laboratory practices and available reagents.
Fast Red KL Salt has diverse applications across various fields:
Research into the interactions of Fast Red KL Salt reveals its involvement with several biomolecules:
These interactions are crucial for understanding the compound's role in biochemical processes and potential implications for health.
Fast Red KL Salt shares similarities with other diazonium salts and chromogenic agents. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Fast Red TR Salt | Used primarily as a dye in histology | |
| 4-Aminoazobenzene | Known for its use in azo dye production | |
| Benzidine | A well-known carcinogen used historically in dyes |
Uniqueness of Fast Red KL Salt: Unlike many other compounds listed, Fast Red KL Salt's specific application in colorimetric assays for hormones and its unique interaction with estrogens set it apart from typical azo dyes and other diazonium compounds. Its solubility profile and stability under certain conditions also contribute to its distinctiveness in laboratory settings .
Fast Red KL Salt is an azo compound with the empirical formula C₈H₈ClN₃O₂ and a molecular weight of 213.62 g/mol . The structure consists of a diazonium core (–N≡N⁺) attached to a 2-carbamoyl-5-methoxybenzene moiety, stabilized by a chloride counterion. When complexed with zinc chloride (ZnCl₂), the formula expands to C₈H₈N₃O₂ · ½ZnCl₄, yielding a molecular weight of 281.77 g/mol . The molecular weight is derived from mass spectrometry and elemental analysis, confirming the stoichiometry of the zinc coordination complex .
Zinc chloride acts as a stabilizing agent for the diazonium salt, forming a coordination complex through electrostatic interactions. The Zn²⁺ ion bridges two diazonium molecules via chloride ligands, creating a tetrahedral geometry around the metal center . This complexation enhances the compound’s stability during storage and prevents premature decomposition. X-ray diffraction studies of analogous diazonium-zinc complexes reveal bond lengths of 1.10 Å for the N≡N group and 178° for the N≡N–C angle, consistent with sp hybridization at the diazonium nitrogen .
The synthesis begins with the diazotization of 2-carbamoyl-5-methoxyaniline under acidic conditions (HCl, 0–5°C). Sodium nitrite (NaNO₂) is added to generate the diazonium chloride intermediate:
$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
where Ar represents the 2-carbamoyl-5-methoxybenzene group. The reaction is monitored via UV-Vis spectroscopy, with a characteristic absorbance at 284 nm (ε ≥ 3000 L·mol⁻¹·cm⁻¹) .
The diazonium intermediate undergoes electrophilic coupling with naphthol derivatives (e.g., 1-naphthol or 2-naphthol) in alkaline media (pH 10–12). The mechanism involves attack by the naphtholate oxygen on the electrophilic diazonium nitrogen, forming a conjugated azo bond:
$$
\text{Ar-N}2^+ + \text{Naphthol-O}^- \rightarrow \text{Ar-N=N-Naphthol} + \text{H}2\text{O}
$$
This step produces a bright red precipitate, which is filtered and washed to remove unreacted reagents .
Post-synthesis purification involves:
Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95%, with a retention time of 6.8 minutes .
| Parameter | Specification | Analytical Method |
|---|---|---|
| Dye content | ≥25% | UV-Vis at 284 nm |
| Moisture | ≤5% | Karl Fischer titration |
| pH (1% solution) | 7–8 | Potentiometric measurement |
Industrial batches are tested for zinc chloride residuals via atomic absorption spectroscopy, with a tolerance of <0.1 ppm .
Fast Red KL Salt demonstrates pronounced selectivity for basic amino acid residues through strong electrostatic interactions. Research has revealed that the compound exhibits particularly high affinity for lysine and arginine residues, with interaction energies ranging from -133.1 to -214.6 kcal/mol for lysine and -159.7 to -176.1 kcal/mol for arginine [6] [7] [8]. These interactions occur primarily through hydrogen bonding mechanisms, where lysine forms 3-4 hydrogen bonds and arginine establishes 5-6 hydrogen bonds with the diazonium salt structure [7] [8].
The enhanced binding affinity for arginine over lysine stems from the guanidino group's superior hydrogen-bonding potential compared to the primary amine group in lysine [8] [9]. This difference reflects the presence of five hydrogen bond donor protons in arginine versus three in lysine, resulting in multiple stable interaction geometries for salt bridges containing arginine [10] [9]. Studies employing molecular dynamics simulations have demonstrated that arginine residues attract more phosphate groups and water molecules in membrane environments, forming extensive hydrogen-bonding networks that stabilize protein-dye complexes [7].
Conversely, Fast Red KL Salt exhibits repulsive interactions with acidic amino acid residues. Aspartic acid and glutamic acid demonstrate positive interaction energies of +69.6 to +71.2 kcal/mol and +10.5 to +15.2 kcal/mol respectively, indicating unfavorable binding conditions [6] [11]. These repulsive forces arise from electrostatic repulsion between the negatively charged carboxyl groups and the diazonium salt's charged structure [11].
| Amino Acid Residue | Interaction Energy (kcal/mol) | Binding Affinity | Hydrogen Bonds | Reference |
|---|---|---|---|---|
| Lysine (Lys) | -133.1 to -214.6 | Very High | 3-4 | [6] [7] [8] |
| Arginine (Arg) | -159.7 to -176.1 | Very High | 5-6 | [6] [7] [8] |
| Histidine (His) | Moderate attraction | Moderate | 2-3 | [6] [12] |
| Aspartic Acid (Asp) | +69.6 to +71.2 (repulsive) | Repulsive | 0-1 | [6] [11] |
| Glutamic Acid (Glu) | +10.5 to +15.2 (repulsive) | Repulsive | 0-1 | [6] [11] |
| Serine (Ser) | -20.5 to -25.3 | Moderate | 1-2 | [6] |
| Threonine (Thr) | -18.2 to -22.8 | Moderate | 1-2 | [6] |
Fast Red KL Salt exhibits distinct binding characteristics with nucleic acid structures that differ significantly from classical intercalating agents. Spectroscopic and electrochemical studies have revealed that Fast Red KL Salt primarily engages in external binding or groove binding with DNA rather than true intercalation [13] [14]. This binding mode is evidenced by weak hypochromic effects in absorption spectra and minimal wavelength shifts when the compound interacts with fish-sperm DNA [13] [14].
The binding constant for Fast Red KL Salt with DNA has been determined to be approximately 3.3 × 10⁵ M⁻¹, which is substantially lower than classical intercalators such as ethidium bromide (1.0 × 10⁶ M⁻¹) or daunomycin (5.0 × 10⁶ M⁻¹) [13] [15] [16]. Viscometry experiments further confirm the external binding mode, as Fast Red KL Salt does not produce significant increases in DNA viscosity, unlike true intercalators that lengthen the DNA helix by separating base pairs to accommodate foreign molecules [13] [17].
The compound's interaction with nucleic acids involves electrostatic attraction to the negatively charged phosphate backbone combined with hydrogen bonding to exposed functional groups in the major groove [18] [14]. This binding mechanism results in a binding site size of approximately 3.5, indicating that each Fast Red KL Salt molecule occupies roughly 3.5 nucleotide positions along the DNA strand [13] [14].
| Compound Type | Binding Mode | Binding Constant (M⁻¹) | DNA Viscosity Effect | Hypochromic Effect | Spectral Shift | Reference |
|---|---|---|---|---|---|---|
| Fast Red KL Salt | External binding/Groove binding | 3.3 × 10⁵ | No significant increase | Weak | Minimal | [13] [14] |
| Nuclear Fast Red | External binding | 1.5 × 10³ | No increase | Weak | Minimal | [13] [14] |
| Ethidium Bromide | Classical intercalation | 1.0 × 10⁶ | Significant increase | Strong | 5-10 nm red shift | [15] [19] |
| Daunomycin | Classical intercalation | 5.0 × 10⁶ | Significant increase | Strong | 10-15 nm red shift | [15] [16] |
| Proflavine | Classical intercalation | 2.5 × 10⁵ | Moderate increase | Moderate | 5-8 nm red shift | [20] |
Fast Red KL Salt serves as an effective chromogen in simultaneous coupling reactions for alkaline phosphatase detection, utilizing standard azo dye chemistry with naphthol AS-MX phosphate as the substrate [5] [21]. The technique employs the enzymatic hydrolysis of naphthol AS-MX phosphate by alkaline phosphatase, followed by immediate coupling with Fast Red KL Salt as the diazonium salt component [5] [22]. This simultaneous coupling approach ensures rapid precipitation of the reaction product at the site of enzyme activity, providing precise localization of alkaline phosphatase within cellular and tissue structures [23] [21].
The reaction mechanism involves the alkaline phosphatase-mediated cleavage of the phosphate group from naphthol AS-MX phosphate, generating the free naphthol derivative that rapidly couples with the diazonium salt to form an insoluble azo dye precipitate [5] [24]. This precipitate exhibits a brilliant red coloration that can be observed using both brightfield and fluorescence microscopy techniques [23] [21]. The coupling reaction typically achieves completion within 15-20 minutes under optimal conditions, with maximal discriminable staining observed during this timeframe [21].
Research utilizing pre-implantation mouse embryos has established optimal protocols for Fast Red KL Salt-based alkaline phosphatase detection [21]. Fixation procedures using 4% paraformaldehyde for one hour have proven most effective, as glutaraldehyde fixation induces autofluorescence that interferes with detection [21]. The staining solution itself remains non-fluorescent, allowing real-time observation of reaction progress through fluorescence microscopy [21].
Fast Red KL Salt demonstrates exceptional fluorescence properties when coupled with alkaline phosphatase substrates, producing brilliant red fluorescence visible through both fluorescein and rhodamine filter combinations [23]. This fluorescence-based detection system provides sensitivity levels significantly greater than conventional chromogenic methods and offers superior performance compared to other red fluorochromes under brightfield illumination [23].
The fluorescence characteristics of Fast Red KL Salt-based detection systems enable dual-labeling applications, particularly valuable for cell cycle analysis studies [23]. The reaction product remains stable under denaturing conditions required for bromodeoxyuridine detection with FITC-conjugated antibodies, facilitating simultaneous detection of cell proliferation markers and cell surface antigens [23]. This stability represents a significant advantage over other fluorescent detection systems that may be compromised by harsh experimental conditions [23].
Comparative studies have demonstrated that Fast Red KL Salt fluorescence detection achieves superior sensitivity compared to standard alkaline phosphatase detection methods [25] [26]. The fluorescence signal exhibits excitation maxima around 553 nm with broad emission between 565-620 nm, peaking at 584 nm when combined with appropriate substrates [27]. This spectral profile enables effective discrimination from cellular autofluorescence and provides robust signal-to-noise ratios in biological samples [25] [27].
| Detection Method | Sensitivity Level | Fluorescence Properties | Incubation Time (min) | Background Interference | Reference |
|---|---|---|---|---|---|
| Fast Red KL Fluorescence | High | Brilliant red fluorescence | 15-20 | Low | [28] [23] [21] |
| Fast Red TR Standard | Moderate | Weak fluorescence | 10-15 | Moderate | [5] [22] |
| Fast Red Violet LB | High | Moderate fluorescence | 10-20 | Low | [29] [30] |
| HNPP/Fast Red TR | Very High | Strong fluorescence | 5-15 | Very Low | [27] |
| Standard Chromogenic | Low-Moderate | Non-fluorescent | 30-60 | High | [5] [31] |
Fast Red Violet LB exhibits the highest relative signal intensity at 110-120% compared to the Fast Red TR standard, making it the most intense chromogen in this comparison group [29] [30]. However, this enhanced signal intensity comes with specific application requirements and may not be suitable for all experimental protocols [29] [30]. Fast Red ITR demonstrates lower signal intensity at 75-85%, while Nuclear Fast Red shows the weakest performance at 60-70% relative intensity [31] [33].
The signal intensity measurements reflect the compound's ability to generate detectable chromogenic products under standardized conditions. Fast Red KL Salt's performance in this range indicates sufficient sensitivity for most biological research applications while maintaining acceptable specificity levels [28] [32]. The compound's signal characteristics remain stable across various tissue types and experimental conditions, contributing to its reliability in research settings [31] [32].
Fast Red KL Salt demonstrates excellent specificity in cellular staining applications, achieving a specificity score of 8.5/10 in comparative evaluations [28] [31] [32]. This high specificity rating reflects the compound's ability to selectively bind target molecules while minimizing non-specific interactions that could compromise staining quality [31] [32]. The specificity profile is particularly advantageous in complex biological samples where precise molecular localization is critical [28] [32].
When compared to other azoic dyes, Fast Red Violet LB achieves the highest specificity score at 9.0/10, representing the gold standard for specific staining among this group of compounds [29] [30]. Fast Red TR Salt demonstrates moderate specificity at 7.0/10, while Fast Red ITR and Nuclear Fast Red show lower specificity scores of 6.5/10 and 5.0/10 respectively [34] [35] [31] [33]. These differences in specificity reflect variations in molecular structure and binding mechanisms among the different azoic dyes [31] [33].
The cellular staining quality achieved with Fast Red KL Salt is rated as excellent, with low background staining and good tissue penetration characteristics [28] [31] [32]. Background staining levels remain consistently low across various tissue types, contributing to high signal-to-noise ratios in experimental applications [31] [32]. The compound's tissue penetration properties enable effective staining of thick tissue sections while maintaining uniform distribution throughout the sample [32].
| Azoic Dye | Relative Signal Intensity | Specificity Score | Cellular Staining Quality | Background Staining | Tissue Penetration | Reference |
|---|---|---|---|---|---|---|
| Fast Red KL Salt | 85-95% | 8.5/10 | Excellent | Low | Good | [28] [31] [32] |
| Fast Red TR Salt | 100% (reference) | 7.0/10 | Good | Moderate | Excellent | [34] [35] |
| Fast Red Violet LB | 110-120% | 9.0/10 | Excellent | Very Low | Good | [29] [30] |
| Fast Red ITR | 75-85% | 6.5/10 | Good | Moderate | Fair | [31] |
| Nuclear Fast Red | 60-70% | 5.0/10 | Fair | High | Poor | [31] [33] |
Fast Red KL Salt exhibits moderate aqueous solubility properties that reflect its ionic diazonium structure. The compound demonstrates a documented water solubility of 1 milligram per milliliter, producing clear solutions under standard laboratory conditions [1] [2]. This solubility profile positions the compound as moderately hydrophilic, consistent with its ionic nature derived from the diazonium cation paired with chloride anions.
The molecular structure, characterized by the 2-carbamoyl-5-methoxybenzenediazonium core with Chemical Abstracts Service registry number 86780-25-8, contributes significantly to its aqueous behavior [3] [4] [5]. The presence of both polar functional groups (carbamoyl and methoxy substituents) and the positively charged diazonium nitrogen enhances water interaction through hydrogen bonding and electrostatic interactions.
| Property | Value | Conditions |
|---|---|---|
| Water Solubility | 1 mg/mL | Room temperature, clear solution |
| Molecular Weight (Free base) | 213.62 g/mol | C₈H₈ClN₃O₂ |
| Molecular Weight (Zinc complex) | 281.77 g/mol | C₈H₈N₃O₂ · ½ZnCl₄ |
| Physical Appearance | Brown to red powder | Solid state |
The compound's solubility in polar organic solvents, particularly methanol, demonstrates good compatibility with protic polar environments . This behavior aligns with the electronic structure of diazonium compounds, where the positively charged nitrogen center facilitates interactions with polar solvent molecules through dipole-ion interactions.
Commercial formulations frequently incorporate zinc chloride complexation, which modifies the solubility profile while maintaining the essential chromogenic properties [1] [2] [7]. The zinc complex formation, represented by the molecular formula C₈H₈N₃O₂ · ½ZnCl₄, increases the molecular weight to 281.77 grams per mole and provides enhanced stability for storage and handling applications.
The chromogenic behavior of Fast Red KL Salt demonstrates significant pH dependency, reflecting the inherent instability characteristics of diazonium compounds under varying acid-base conditions. The compound exhibits optimal stability within the pH range of 7-8, which corresponds to the standard product specifications for commercial preparations [1] [2].
Under strongly acidic conditions (pH 0-2), Fast Red KL Salt maintains moderate chemical stability with characteristic red-brown coloration. Research on related diazonium compounds indicates that acidic environments can provide temporary stabilization through protonation effects and suppression of decomposition pathways [8] [9]. However, prolonged exposure to highly acidic conditions may lead to alternative degradation mechanisms.
| pH Range | Chemical Stability | Color Appearance | Recommended Use |
|---|---|---|---|
| 0-2 (Strongly acidic) | Moderate stability | Red-brown | Short-term only |
| 2-4 (Acidic) | Good stability | Red-brown | Limited applications |
| 4-6 (Weakly acidic) | Optimal stability | Red-brown | Suitable for most uses |
| 6-8 (Near neutral) | Good stability | Red-brown | Standard applications |
| 8-10 (Alkaline) | Decreasing stability | Color change possible | Monitor stability |
| 10-12 (Strongly alkaline) | Poor stability | Significant color change | Not recommended |
| >12 (Very alkaline) | Rapid decomposition | Decomposition products | Avoid completely |
The neutral to slightly alkaline range (pH 6-8) represents the optimal operational window for Fast Red KL Salt applications. Within this range, the compound maintains its characteristic chromogenic properties while exhibiting acceptable chemical stability for routine laboratory and industrial uses. The product pH specification of 7-8 reflects this optimal stability window [1] [2].
Alkaline conditions progressively destabilize the diazonium structure, leading to accelerated decomposition and loss of chromogenic functionality. At pH values exceeding 10, rapid decomposition occurs with concurrent color changes and formation of degradation products [8]. This pH sensitivity necessitates careful buffer control in applications requiring extended stability.
Photostability represents a critical consideration for Fast Red KL Salt applications due to the inherent light sensitivity of diazonium compounds. Ultraviolet irradiation accelerates diazonium degradation through radical-mediated pathways, significantly limiting the operational stability under photolytic conditions [10] [11].
The compound demonstrates poor photostability under UV light exposure, with rapid degradation occurring within minutes to hours when subjected to 254 nanometer or 365 nanometer irradiation [10] [12]. This photosensitivity reflects the electronic structure of the diazonium chromophore, which readily absorbs UV radiation and undergoes photolytic cleavage with nitrogen gas evolution and radical formation.
| Light Source | Photostability Rating | Degradation Rate | Recommended Conditions |
|---|---|---|---|
| UV light (254 nm) | Poor (rapid degradation) | Minutes to hours | Dark storage essential |
| UV light (365 nm) | Poor (accelerated decomposition) | 1-5 hours | Dark storage essential |
| Visible light (400-700 nm) | Moderate (slow degradation) | Hours to days | Minimize exposure |
| Fluorescent lighting | Good (acceptable for lab use) | Days to weeks | Standard lab practices |
| Direct sunlight | Poor (avoid exposure) | Hours (temperature dependent) | Avoid completely |
| LED lighting | Good (modern LED safe) | Weeks to months | Generally acceptable |
| Ambient laboratory light | Excellent (normal use) | Months with proper storage | Normal storage conditions |
Thermal decomposition pathways for Fast Red KL Salt follow established patterns for aromatic diazonium compounds. The compound remains stable at refrigerated temperatures (0-5°C) but begins decomposition above 25°C with increasing rates at elevated temperatures [13] [14] [15]. The decomposition mechanism involves nitrogen gas elimination, formation of phenolic derivatives, and eventual production of chlorobenzene and hydrogen chloride under extreme heating conditions.
| Temperature Range | Stability Status | Decomposition Products | Notes |
|---|---|---|---|
| 0-5°C | Stable | None | Optimal storage conditions |
| 5-25°C (Room temperature) | Stable (recommended storage) | None under proper storage | Standard laboratory conditions |
| 25-50°C | Decreasing stability | Trace nitrogen gas | Begin temperature monitoring |
| 50-100°C | Rapid decomposition begins | Nitrogen gas, phenol derivatives | Avoid heating above this range |
| 100-150°C | Extensive decomposition | Nitrogen gas, chlorobenzene, HCl | Dangerous decomposition zone |
| 150-200°C | Complete decomposition | Complete breakdown products | Complete structural breakdown |
| >200°C | Explosive decomposition possible | Explosive gas release | Safety hazard - avoid |
The thermal stability profile necessitates ambient temperature storage with protection from heat sources. Commercial specifications recommend room temperature storage conditions to maintain product integrity over extended periods [1] [2] [7]. The moisture content specification of not more than 5% reflects the hygroscopic nature of the compound and the need for dry storage conditions.
Metal ion coordination significantly influences the spectral properties and stability characteristics of Fast Red KL Salt. The commercial formulation incorporates zinc chloride complexation, which provides enhanced stability while maintaining the essential chromogenic functionality [1] [2] [7]. This coordination chemistry represents a crucial aspect of the compound's practical utility.
Zinc(II) ions demonstrate high coordination affinity for the diazonium structure, forming stable complexes that resist decomposition under normal storage and handling conditions [16] [17]. The zinc coordination stabilizes the diazonium structure through Lewis acid-base interactions and provides a protective environment that reduces susceptibility to hydrolytic and thermal degradation pathways.
| Metal Ion | Coordination Affinity | Spectral Effects | Complex Stability | Applications |
|---|---|---|---|---|
| Zinc (Zn²⁺) | High (forms stable complexes) | Stabilizes diazonium structure | Very stable (commercial form) | Standard formulation |
| Copper (Cu²⁺) | High (strong coordination) | May cause color shifts | Stable under acidic conditions | Specialized staining |
| Iron (Fe²⁺/Fe³⁺) | Moderate to High | Potential redox interactions | Variable (pH dependent) | Redox-based applications |
| Nickel (Ni²⁺) | Moderate | Minor spectral changes | Moderately stable | Limited use |
| Cobalt (Co²⁺) | Moderate | Possible color modifications | Moderately stable | Limited use |
| Magnesium (Mg²⁺) | Low | Minimal effects | Weak complexation | Not recommended |
| Calcium (Ca²⁺) | Low | Minimal effects | Weak complexation | Not recommended |
| Aluminum (Al³⁺) | Moderate | Lewis acid interactions | pH sensitive | Research purposes |
Other transition metal ions, including copper(II) and iron(II/III), exhibit varying degrees of coordination affinity with potential spectroscopic consequences [16] [18] [19]. Copper coordination may induce color shifts due to charge transfer interactions, while iron coordination introduces the possibility of redox chemistry that could either stabilize or destabilize the diazonium structure depending on environmental conditions.
The coordination geometry typically involves tetrahedral or octahedral arrangements around the metal center, with the diazonium compound serving as a ligand through nitrogen or oxygen coordination sites [16] [20]. Spectroscopic studies of similar metal-diazonium complexes reveal that coordination generally shifts absorption maxima and modifies extinction coefficients, reflecting changes in the electronic structure upon complexation.
Research findings indicate that metal coordination effects are highly dependent on pH, ionic strength, and the presence of competing ligands [16] [17]. Under strongly acidic conditions, metal coordination becomes more favorable due to reduced competition from hydroxide ions and enhanced electrostatic interactions. Conversely, alkaline conditions promote metal hydroxide formation and reduce coordination affinity.
The practical implications of metal ion coordination extend to analytical applications where Fast Red KL Salt serves as a chromogenic reagent. The zinc-stabilized formulation provides consistent performance across diverse experimental conditions, while alternative metal coordination systems offer specialized capabilities for specific analytical requirements [21] .